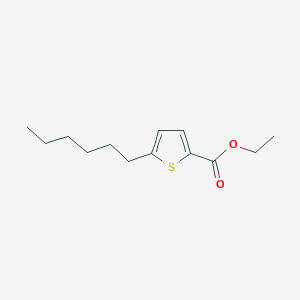

Ethyl 5-hexylthiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hexylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-12(16-11)13(14)15-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZKHYMHJGZKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of Ethyl 5 Hexylthiophene 2 Carboxylate and Analogues

Precursor Synthesis and Derivatization

The journey towards ethyl 5-hexylthiophene-2-carboxylate typically commences with the synthesis and modification of key precursors, such as 5-bromothiophene-2-carboxylic acid and its derivatives.

Synthesis of 5-Bromothiophene-2-carboxylic Acid Derivatives

5-Bromothiophene-2-carboxylic acid serves as a versatile building block in the synthesis of various thiophene-based compounds. Its preparation can be achieved through the bromination of thiophene-2-carboxylic acid using brominating agents like N-bromosuccinimide (NBS). The bromine atom at the 5-position and the carboxylic acid group at the 2-position provide two reactive sites for further functionalization.

Derivatives of 5-bromothiophene-2-carboxylic acid can be synthesized through various reactions, including esterification and coupling reactions. For instance, it can be converted to its corresponding acid chloride, which can then react with amines to form amides. nih.gov

Esterification Reactions with Alcohols, including 2-Ethyl Hexanol

The carboxylic acid group of 5-bromothiophene-2-carboxylic acid and its derivatives can be readily esterified with a variety of alcohols. This process is crucial for the synthesis of compounds like this compound.

A widely employed method for this transformation is the Steglich esterification. nih.govmdpi.com This reaction, first reported by Wolfgang Steglich in 1978, utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. synarchive.comorganic-chemistry.orgwikipedia.org The mild reaction conditions of the Steglich esterification make it suitable for a broad range of substrates, including those that are sterically hindered or sensitive to acid. organic-chemistry.org The reaction typically proceeds at room temperature in a polar aprotic solvent. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive amide that subsequently reacts with the alcohol to yield the desired ester. organic-chemistry.org This process is efficient and minimizes the formation of the N-acylurea byproduct that can occur in the absence of DMAP. wikipedia.orgorganic-chemistry.org

The combination of DCC and DMAP is a cornerstone of the Steglich esterification. nih.govmdpi.com DCC facilitates the coupling by activating the carboxylic acid, while DMAP catalyzes the reaction, significantly accelerating the ester formation and suppressing side reactions. organic-chemistry.orgresearchgate.net In a typical procedure, the carboxylic acid is treated with the alcohol in the presence of DCC and a catalytic amount of DMAP in a suitable solvent like dichloromethane (B109758) (DCM). nih.govmdpi.com For instance, the synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate was achieved by reacting 5-bromothiophene-2-carboxylic acid with 2-ethyl hexanol using DCC as the coupling agent and DMAP as the catalyst in DCM, resulting in a 72% yield. mdpi.com

| Reactants | Coupling Reagent | Catalyst | Solvent | Product | Yield | Reference |

| 5-bromothiophene-2-carboxylic acid, 2-ethyl hexanol | DCC | DMAP | DCM | 2-ethylhexyl 5-bromothiophene-2-carboxylate | 72% | mdpi.com |

| 5-bromothiophene-2-carboxylic acid, amyl alcohol | DCC | DMAP | DCM | pentyl 5-bromothiophene-2-carboxylate | 75% | nih.gov |

| 5-bromothiophene-2-carboxylic acid, 2-phenylethanol | DCC | DMAP | Not Specified | phenethyl 5-bromothiophene-2-carboxylate | 71% | nih.gov |

Generation of 5-Hexylthiophene-2-carboxylic Acid and Related Carbaldehydes as Intermediates

The synthesis of this compound requires the presence of a hexyl group on the thiophene (B33073) ring. This is often introduced prior to the final esterification step. An important intermediate in this pathway is 5-hexylthiophene-2-carboxylic acid.

One method to synthesize 5-hexylthiophene-2-carboxylic acid involves the oxidation of 5-hexylthiophene-2-carbaldehyde (B33647). prepchem.com In a specific example, 5-hexylthiophene-2-carbaldehyde was treated with a solution of silver nitrate (B79036) in water and ethanol, followed by the dropwise addition of a sodium hydroxide (B78521) solution. prepchem.com After stirring and subsequent workup, which included acidification to precipitate the product and recrystallization, a 76.6% yield of 5-hexylthiophene-2-carboxylic acid was obtained. prepchem.com

5-Hexylthiophene-2-carbaldehyde itself is a key starting material and can be synthesized through various methods. biosynth.comsigmaaldrich.com

Advanced Coupling Reactions for Thiophene Carboxylates

To introduce further diversity into the thiophene carboxylate structure, advanced coupling reactions are employed. The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction is often used to couple aryl or vinyl groups to the thiophene ring. For example, pentyl 5-bromothiophene-2-carboxylate has been reacted with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to produce pentyl 5-arylthiophene-2-carboxylate derivatives. nih.gov Similarly, 2-ethylhexyl 5-bromothiophene-2-carboxylate has been coupled with numerous arylboronic acids using a palladium catalyst and a base such as potassium phosphate (B84403) to yield a series of thiophene-based derivatives. mdpi.com These reactions highlight the versatility of coupling strategies in modifying the thiophene core.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Reference |

| pentyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | Not Specified | pentyl 5-arylthiophene-2-carboxylate | nih.gov |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 2-ethylhexyl 5-arylthiophene-2-carboxylate | mdpi.com |

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. mdpi.commdpi.com This reaction has been extensively applied to the synthesis of aryl-substituted thiophenes due to its mild reaction conditions, tolerance for a wide variety of functional groups, and the commercial availability of starting materials. researchgate.netnih.gov The general approach involves the reaction of a halogenated thiophene derivative, such as a 5-bromothiophene-2-carboxylate ester, with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This methodology allows for the direct introduction of diverse aryl groups at the 5-position of the thiophene ring, leading to a wide range of analogues.

The efficiency and yield of the Suzuki cross-coupling reaction for synthesizing aryl-thiophene derivatives are highly dependent on the reaction conditions. Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a commonly employed and effective catalyst for these transformations. mdpi.comnih.govnih.gov Studies have shown that this catalyst, often used in low molar percentages (2.5-5 mol%), facilitates the coupling of various arylboronic acids with brominated thiophene substrates. nih.govnih.gov

The choice of solvent and base is also critical for optimizing the reaction. A mixture of 1,4-dioxane (B91453) and water is frequently used, as the aqueous medium can enhance the solubility of the boronic acid and the base. nih.govnih.gov Research comparing different solvents found that a 1,4-dioxane/water mixture often provides superior yields compared to anhydrous solvents like toluene. nih.gov Potassium phosphate (K₃PO₄) is a commonly used base in these reactions. nih.govrsc.org The reaction temperature is typically elevated, with many procedures specifying refluxing at 90°C for several hours to ensure the reaction proceeds to completion. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2.5-5 mol%) | nih.govnih.gov |

| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1 ratio) | nih.govnih.gov |

| Alternate Solvent | Toluene | nih.gov |

| Base | Potassium Phosphate (K₃PO₄) | nih.govrsc.org |

| Temperature | 90°C | nih.govnih.gov |

| Duration | 12-16 hours | nih.govnih.gov |

A key advantage of the Suzuki cross-coupling reaction is its compatibility with a wide array of arylboronic acids. researchgate.net This allows for the synthesis of a diverse library of 5-arylthiophene-2-carboxylate analogues from a common brominated precursor. Researchers have successfully incorporated numerous substituted arylboronic acids, including those with both electron-donating and electron-withdrawing groups. nih.govmdpi.comnih.gov For instance, derivatives have been prepared using phenylboronic acid, as well as substituted versions like 3,5-dimethylphenylboronic acid, 4-methoxyphenylboronic acid, and 3,4-dichlorophenylboronic acid. mdpi.comnih.govmdpi.com This versatility is crucial for structure-activity relationship studies in medicinal chemistry and for tuning the electronic properties of materials.

| Arylboronic Acid/Ester Used | Resulting 5-Aryl Substituent | Reference |

|---|---|---|

| Phenylboronic acid | Phenyl | mdpi.com |

| 3,5-Dimethylphenylboronic acid | 3,5-Dimethylphenyl | mdpi.commdpi.com |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | mdpi.com |

| Thiophene boronic acid pinacol (B44631) ester | Thienyl | mdpi.com |

| 3,4-Dichlorophenylboronic acid | 3,4-Dichlorophenyl | nih.gov |

| 4-Chlorophenylboronic acid | 4-Chlorophenyl | mdpi.com |

| 4-(Methylthio)phenylboronic acid | 4-(Methylthio)phenyl | mdpi.com |

The yield of the Suzuki cross-coupling reaction can be significantly influenced by the electronic properties of the substituents on the arylboronic acid. mdpi.comnih.gov Studies have noted that arylboronic acids bearing electron-donating groups tend to provide good to excellent yields. mdpi.com Conversely, those with electron-withdrawing moieties often result in lower yields under similar reaction conditions. mdpi.com This trend is a critical consideration for synthetic planning. For example, in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was observed that boronic acids with electron-donating groups generally gave better yields than those with electron-withdrawing groups. mdpi.com Similarly, research on the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives highlighted the significant electronic effects of substituents on the arylboronic acids on the final product properties. nih.gov Optimizing the reaction for substrates with strongly electron-withdrawing groups might require adjustments to the catalyst system, base, or reaction time.

Fiesselmann Reaction for Thiophene Ring Closure

The Fiesselmann thiophene synthesis is a classic and effective method for constructing the thiophene ring itself. wikipedia.org This reaction typically involves the condensation of thioglycolic acid or its esters with α,β-acetylenic esters in the presence of a base, leading to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com A key variation of this reaction, which is highly relevant to the synthesis of compounds like this compound, involves the reaction of thioglycolic acid derivatives with β-ketoesters. derpharmachemica.com

The mechanism proceeds through a series of base-catalyzed 1,4-conjugate additions. derpharmachemica.com Initially, the deprotonated thioglycolic acid ester attacks the triple bond of an alkyne (or a related electrophilic center). wikipedia.org Subsequent intramolecular cyclization via attack at a carbonyl or ester group, followed by elimination, leads to the formation of the aromatic thiophene ring. wikipedia.org This method provides a direct route to functionalized thiophenes from acyclic precursors.

Consideration of Other Metal-Catalyzed C-C Coupling Approaches

While the Suzuki reaction is prevalent, other metal-catalyzed cross-coupling reactions are also employed for the synthesis and functionalization of thiophene derivatives.

Stille Coupling: This reaction involves the coupling of an organostannane (e.g., 1-methyl-2-(tributylstannyl)-1H-pyrrole) with a heteroaryl halide. core.ac.uk It has been used to prepare (bi)thienylpyrroles, demonstrating its utility in linking different heterocyclic systems. core.ac.uk Like the Suzuki reaction, it typically uses a palladium catalyst such as Pd(PPh₃)₄. core.ac.uk

Nickel-Catalyzed Coupling: Nickel-based catalyst systems are also effective for creating C-C bonds in thiophene-based structures, particularly for polymerization reactions. rsc.org For instance, Ni-catalyzed dehydrobrominative polycondensation, using a bulky magnesium amide base, can polymerize thiophene monomers through C-H bond functionalization. rsc.org

Decarboxylative Cross-Coupling: This method serves as an alternative to using organoboron or organotin compounds. It involves the coupling of a heteroaryl carboxylic acid with a heteroaryl bromide, facilitated by a palladium catalyst, to form a C-C bond with the extrusion of carbon dioxide. core.ac.uk

Regioselective Functionalization Strategies

Achieving regioselectivity is crucial when synthesizing specifically substituted thiophenes, especially when multiple reactive sites are present on the starting material. One primary strategy involves the use of polyhalogenated thiophenes in palladium-catalyzed reactions. For example, in 2,5-dibromo-3-hexylthiophene, the two bromine atoms have different reactivities. It is possible to selectively substitute one bromine atom over the other by carefully controlling the reaction conditions and stoichiometry of the arylboronic acid. nih.gov This allows for a stepwise functionalization, where a Suzuki coupling can be performed regioselectively at the more reactive position (typically the α-position, C5) while leaving the other halogen intact for subsequent chemical transformations. nih.govnih.gov

Another powerful technique is direct C-H arylation. umich.eduacs.org This modern approach avoids the need to pre-functionalize the thiophene with a halogen or organometallic group. Instead, a palladium catalyst facilitates the coupling of an aryl halide directly with a C-H bond on the thiophene ring. umich.edu Developing catalytic systems that can control the regioselectivity of C-H arylation (e.g., selective arylation at the β-position versus the more acidic α-position) is an active area of research and offers a more atom-economical route to functionalized thiophenes. acs.org

Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates

The direct bromination of ethyl 5-alkylthiophene-2-carboxylates is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the thiophene ring. The 5-position is occupied by an electron-donating alkyl group, which is activating and directs incoming electrophiles to the adjacent C4 position. Conversely, the 2-position contains an electron-withdrawing carboxylate group, which is deactivating and directs to the C4 position (meta to itself). Both groups, therefore, reinforce the directing of the electrophile to the C4 position, with the C3 position being a less favored alternative.

Common brominating agents for this transformation include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform. The reaction with NBS may be initiated by light or a radical initiator, although ionic pathways can also occur, particularly with trace acid. Given the activated nature of the thiophene ring, these reactions can often proceed under mild conditions.

Table 1: Predicted Regioselectivity in Direct Bromination

| Starting Material | Brominating Agent | Major Product | Minor Product |

|---|---|---|---|

| This compound | Br₂ in CH₂Cl₂ | Ethyl 4-bromo-5-hexylthiophene-2-carboxylate | Ethyl 3-bromo-5-hexylthiophene-2-carboxylate |

| Ethyl 5-methylthiophene-2-carboxylate | NBS in CCl₄ | Ethyl 4-bromo-5-methylthiophene-2-carboxylate | Ethyl 3-bromo-5-methylthiophene-2-carboxylate |

Alternative Synthesis Pathways for Substituted Thiophene Carboxylates

Instead of modifying a pre-existing thiophene, the ring can be constructed from acyclic precursors. This approach is highly valuable for accessing substitution patterns that are difficult to obtain through direct functionalization.

Gewald Aminothiophene Synthesis and Modifications

The Gewald reaction is a powerful multicomponent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester (or another active methylene (B1212753) nitrile) in the presence of elemental sulfur and a base. wikipedia.org

The mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile. wikipedia.orgacs.org This is followed by the addition of sulfur at the α-position to the nitrile group. Subsequent intramolecular cyclization via attack of the resulting thiolate onto the cyano group, followed by tautomerization, yields the final 2-aminothiophene product. wikipedia.orgacs.org

While the classic product is a 2-aminothiophene, this versatile scaffold can be further modified. For instance, the amino group can be removed or transformed to access other thiophene derivatives. The choice of the initial carbonyl compound directly determines the substituent at the 5-position of the thiophene ring.

Modifications of the Gewald Reaction:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be beneficial, often leading to reduced reaction times and improved yields. wikipedia.org

Alternative Bases: While organic bases like triethylamine (B128534) or morpholine (B109124) are common, inorganic bases have also been successfully employed. semanticscholar.org

Solid-Supported Synthesis: The reaction can be adapted for solid-phase synthesis, which facilitates purification and the generation of compound libraries. semanticscholar.org

Table 3: Examples of the Gewald Reaction

| Carbonyl Compound (R¹COR²) | Active Methylene Nitrile | Resulting 2-Aminothiophene |

|---|---|---|

| Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| Acetone | Malononitrile | 2-Amino-4-methylthiophene-3-carbonitrile |

| Heptanal | Ethyl cyanoacetate | Ethyl 2-amino-5-hexylthiophene-3-carboxylate |

Condensation Reactions with Thioglycolic Acid Derivatives

Derivatives of thioglycolic acid are versatile building blocks for constructing the thiophene ring, serving as the source of the sulfur atom and an adjacent carbon.

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid esters with α,β-acetylenic esters in the presence of a base. derpharmachemica.comwikipedia.org The reaction proceeds through a series of base-catalyzed conjugate additions to form a thioacetal intermediate. researchgate.net Subsequent intramolecular Dieckmann condensation leads to the formation of a ketone, which, after elimination and tautomerization, yields a 3-hydroxy-2-thiophenecarboxylic acid derivative. derpharmachemica.comwikipedia.org Variations of this reaction using different starting materials can produce a wide array of substituted thiophenes. wikipedia.org

Hinsberg Synthesis: The Hinsberg synthesis is another classical method that uses a derivative of thioglycolic acid. derpharmachemica.comdrugfuture.com It involves the condensation of an α-diketone (like benzil) with diethyl thiodiacetate in the presence of a strong base. drugfuture.comresearchgate.net The reaction proceeds via a Stobbe-type mechanism involving two consecutive aldol (B89426) condensations to form the thiophene-3,4-dicarboxylate product. researchgate.net This method is particularly useful for synthesizing 3,4-disubstituted thiophenes. youtube.com

Spectroscopic and Structural Characterization of this compound

A comprehensive analysis of the spectroscopic and structural characteristics of the chemical compound this compound is currently hindered by the limited availability of detailed, publicly accessible experimental data.

Extensive searches of scientific literature and chemical databases have not yielded the specific experimental data required for a thorough characterization of this compound. While the compound is commercially available, detailed analytical data, including Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Ultraviolet-Visible (UV-Vis) absorption spectra, are not provided in the public domain. Such data is crucial for the definitive structural elucidation and confirmation of the molecule's electronic properties.

The intended scope of this article was to provide an in-depth analysis based on the following outline:

Spectroscopic and Structural Characterization Techniques3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation3.1.1. Proton NMR (¹H NMR) Analysis 3.1.2. Carbon-13 NMR (¹³C NMR) Analysis3.2. Mass Spectrometry (MS) for Molecular Confirmation3.2.1. Electron Ionization Mass Spectrometry (EI-MS) 3.2.2. High-Resolution Mass Spectrometry (HR-MS)3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

However, without the foundational experimental data for each of these techniques, a scientifically accurate and informative article that adheres to the requested structure and content inclusions, such as detailed research findings and data tables, cannot be generated.

To provide a hypothetical context, the ¹H NMR spectrum of Ethyl 5-hexylthiophene-2-carboxylate would be expected to show distinct signals corresponding to the protons of the ethyl group (a quartet and a triplet), the protons of the hexyl chain, and the two protons on the thiophene (B33073) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity, while UV-Vis spectroscopy would reveal information about the electronic transitions within the conjugated thiophene system.

It is imperative to note that any discussion of expected spectral features remains theoretical in the absence of actual experimental data. The generation of a scientifically rigorous article as per the user's request is contingent upon the availability of this fundamental information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Absorption Characteristics and Bandgap Determination

The optical bandgap (E_g) can be determined from the onset of the absorption band in the UV-Vis spectrum using a Tauc plot. This involves plotting (αhν)^n against photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition. The extrapolation of the linear portion of the plot to the energy axis gives the bandgap value. The presence of the ester and alkyl groups can subtly influence the absorption maxima (λ_max) and the resulting bandgap.

Table 1: Expected UV-Vis Absorption and Bandgap Properties

| Property | Expected Characteristic | Related Compound Data |

|---|---|---|

| Primary Transition | π-π* | Thiophene ring system |

| Typical λ_max Region | 250-350 nm | Varies with solvent and substitution |

| Optical Bandgap (E_g) | ~1.7 eV acs.org | Based on poly(3,4-alkylenedioxythiophene)s acs.org |

Spectroscopic Shifts and Environmental Factors

The absorption and fluorescence spectra of thiophene derivatives are often sensitive to the surrounding environment, a phenomenon known as solvatochromism. Studies on related thiophene compounds demonstrate that changing solvent polarity can induce shifts in the spectral bands. tsijournals.com For push-pull systems in thiophenes, a shift to a longer wavelength (red-shift or bathochromic shift) of the π-π* transition is often observed as solvent polarity increases. tsijournals.com

In a study of 2-aminobithiophenes, both fluorescence and Stokes shifts showed a linear dependency on the E_T(30) solvent polarity scale. rsc.org This indicates a larger dipole moment in the excited state compared to the ground state. For this compound, similar behavior is anticipated, where polar solvents would stabilize the more polar excited state, thus lowering its energy and shifting the fluorescence peak to a longer wavelength. Hydrogen bonding with protic solvents like alcohols can also lead to significant spectral shifts. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct peaks corresponding to its constituent parts: the thiophene ring, the ethyl ester group, and the hexyl chain.

Based on data for the closely related Ethyl thiophene-2-carboxylate (B1233283) and general spectroscopic principles, the following assignments can be made. nist.gov

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alkyl Chain (Hexyl) | C-H | Symmetric/Asymmetric Stretch | 2850-2960 |

| C-H | Bending | 1375-1470 | |

| Ester Group | C=O | Stretch | ~1710-1740 tsijournals.com |

| C-O | Stretch | 1000-1300 sigmaaldrich.com | |

| Thiophene Ring | C=C | Stretch | ~1400-1500 |

| C-S | Stretch | ~600-800 |

The most prominent peak is typically the strong absorption from the ester carbonyl (C=O) stretch. The C-H stretching region below 3000 cm⁻¹ would show signals from the hexyl and ethyl groups, while the faint C-H stretch above 3000 cm⁻¹ would be characteristic of the aromatic thiophene ring.

Advanced X-ray Based Spectroscopic Techniques

To gain deeper insight into the elemental composition and chemical bonding environment, advanced X-ray spectroscopic methods are employed.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information. researchgate.net By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. mdpi.com The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, the XPS survey spectrum would confirm the presence of Carbon (C), Oxygen (O), and Sulfur (S). High-resolution spectra of each element's core levels would provide detailed chemical state information.

C 1s Spectrum : This would be complex, requiring deconvolution to distinguish between the different carbon environments: the aliphatic carbons of the hexyl and ethyl groups (C-C, C-H), the carbons of the thiophene ring (C-C, C-S), and the carbons of the ester group (C-O, O-C=O).

O 1s Spectrum : This region would show two distinct peaks for the non-equivalent oxygen atoms: the carbonyl oxygen (C=O) and the ester oxygen (C-O).

S 2p Spectrum : This would show a characteristic doublet (2p_3/2 and 2p_1/2) corresponding to the sulfur atom within the thiophene ring.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy probes the transitions of core-level electrons to unoccupied molecular orbitals. researchgate.net This technique is highly sensitive to the local chemical environment and molecular orientation in thin films. researchgate.netaip.org

By tuning the X-ray energy across the absorption edge of an element (e.g., Carbon K-edge or Sulfur K-edge), a spectrum of sharp resonance peaks is obtained. researchgate.netnih.gov

Carbon K-edge : The spectrum would exhibit distinct peaks corresponding to the excitation of C 1s electrons to unoccupied π* and σ* orbitals. A prominent peak at lower energy (around 285 eV) would be assigned to the C 1s → π* transition associated with the C=C bonds in the thiophene ring. rsc.org At higher energies, transitions to σ* orbitals of C-H, C-C, and C-S bonds would appear.

Sulfur K-edge : Analysis at the S K-edge can be particularly insightful. For thiophenic compounds, transitions from S 1s to both π* and σ* orbitals are observed. researchgate.netnih.gov Interestingly, in some alkylated thiophene systems, the lowest energy peak at the sulfur K-edge is assigned to a S 1s → σ* transition, unlike at the carbon K-edge where the C 1s → π* transition is lowest. researchgate.netnih.gov Angle-dependent NEXAFS measurements can also reveal the average orientation of the thiophene rings relative to a substrate. aip.org

Electrochemical Spectroscopic Methods

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. These properties are directly related to the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, a CV measurement would reveal its oxidation potential (E_ox). The hexyl group and the electron-withdrawing carboxylate group on the thiophene ring influence this potential. Studies on related 2-aminobithiophene derivatives show oxidation potentials ranging from 0.8 to 1.2 V vs. SCE, depending on the substituents. rsc.org The onset of the first oxidation wave in the voltammogram is used to estimate the HOMO energy level. This electrochemical data complements the optical bandgap obtained from UV-Vis spectroscopy, allowing for the calculation of the LUMO energy level (LUMO = HOMO + E_g). These parameters are vital for understanding the electronic behavior of the material in potential applications like organic electronics.

In Situ Spectroelectrochemical Measurements for Doping Mechanisms

In situ spectroelectrochemistry is a powerful analytical method used to investigate the electronic structure and doping mechanisms of conjugated polymers like those derived from this compound. This technique combines electrochemical control with spectroscopic measurements, allowing for the direct observation of changes in the material as a function of applied potential. By monitoring spectroscopic signatures in real-time, researchers can identify the charge carriers (polarons and bipolarons) that are formed and understand the kinetics and reversibility of the doping process. researchgate.net

When a polymer like poly(3-hexylthiophene) (P3HT) is electrochemically oxidized (p-doped), electrons are removed from its π-conjugated backbone. This process creates localized positive charges, leading to the formation of new electronic states within the polymer's band gap. In situ UV-Vis-NIR absorption spectroscopy is particularly well-suited to monitor these changes. researchgate.netnih.gov The pristine, undoped polymer typically shows a strong π-π* transition in the visible region. Upon initial doping, this peak is bleached and two new absorption bands appear at lower energies (in the near-infrared, NIR, region), which are characteristic of radical cations, also known as polarons. researchgate.netacs.org As the doping level is increased by applying a higher potential, these polaron bands may be replaced by a single, lower-energy band, which is attributed to the formation of dications, or bipolarons. researchgate.netacs.org

The choice of electrolyte and the specific dopant anions can significantly influence the doping process. Studies have shown that the reversibility of doping depends on the nature of the incorporated anions, with bulky or hydrophilic anions potentially leading to irreversible doping. researchgate.net In situ Raman spectroscopy provides complementary information by probing the vibrational modes of the polymer backbone. researchgate.net Changes in the Raman spectra upon electrochemical doping can indicate the stabilization of radical cation segments and modifications to the thiophene ring structure, confirming the formation of charge carriers. researchgate.net Through these combined in situ techniques, a detailed picture of the doping mechanism emerges, revealing the evolution from the neutral polymer to the formation of polarons and their potential combination into bipolarons at higher charge densities. researchgate.netacs.org

Table 1: Spectroscopic Signatures of Doping in Poly(3-hexylthiophene) (P3HT) This table summarizes the characteristic species formed during the electrochemical doping of P3HT and their corresponding spectroscopic observations using in situ techniques.

| Species | Description | Spectroscopic Signature (UV-Vis-NIR) | Spectroscopic Signature (Raman) |

| Neutral Polymer | Undoped, pristine state | Strong π-π* transition (e.g., ~500-550 nm) | Characteristic vibrational modes of the neutral polymer backbone |

| Polaron | Radical cation (one positive charge) | Bleaching of π-π* transition; two new absorption bands appear in the NIR region (e.g., ~700-900 nm and >1200 nm) researchgate.netacs.org | Shifts in vibrational modes indicating stabilization of radical cation segments researchgate.net |

| Bipolaron | Dication (two positive charges) | Polaron bands are replaced by a single, lower-energy absorption band in the NIR region (e.g., centered around 900 nm) researchgate.netacs.org | Further changes in Raman spectra reflecting the dicationic structure |

Vibrational Stark Shift Spectroscopy for Interfacial Electric Fields

Vibrational Stark Shift (VSS) spectroscopy, often implemented through techniques like surface-enhanced Raman spectroscopy (SERS) or vibrational sum-frequency generation (VSFG), is a sophisticated method for measuring local electric fields at interfaces. nih.govacs.orgnih.gov The underlying principle is the vibrational Stark effect (VSE), where the vibrational frequency of a molecular bond shifts in response to an external electric field. nih.govnih.gov This frequency shift provides a direct spectroscopic ruler for the strength of the local electric field projected onto the axis of the vibrational probe. nih.gov This technique is invaluable for understanding the electrostatic environment at the buried interfaces crucial to the performance of organic electronic devices, such as those incorporating thiophene-based materials.

In a typical experiment, a molecule with a specific vibrational probe (like a nitrile, C≡N, or carbonyl, C=O, group) is placed at the interface of interest, for example, on a gold electrode surface. nih.govosti.gov An external voltage is applied, creating a strong electric field across the electrochemical double layer at the electrode-electrolyte interface. nih.gov This field, which can reach strengths on the order of 10⁸–10⁹ V/m, perturbs the vibrational energy levels of the probe molecule, causing a measurable shift in its stretching frequency. nih.govosti.gov By calibrating the "Stark tuning rate" (the magnitude of the frequency shift per unit of electric field), the observed spectral shifts can be directly translated into the strength of the interfacial electric field. nih.govnih.gov

Research combining VSFG spectroscopy with theoretical modeling has revealed that these interfacial electric fields are not uniform. acs.org Instead, they can be highly inhomogeneous and even oscillatory near the molecular probe, highlighting the limitations of simple mean-field models. acs.org The structure of the interface, including the penetration of electrolyte ions into the molecular layer, significantly influences the local field. acs.orgnih.govosti.gov Studies have shown that the movement of ions within the molecular monolayer can account for substantial vibrational frequency shifts. acs.orgnih.gov Therefore, VSS spectroscopy provides critical, molecular-level insights into the complex electrostatic landscape that governs charge transport and device operation at organic semiconductor interfaces. nih.govacs.org

Table 2: Key Findings from Vibrational Stark Shift Spectroscopy at Interfaces This table outlines significant research findings obtained through the application of VSS to characterize interfacial electric fields.

| Finding | Technique(s) Used | Description | Typical Values / Observations |

| Electric Field Strength | VSFG, DFT calculations | Estimation of the electric field strength at electrode/SAM/electrolyte interfaces. osti.gov | Fields are on the order of 10⁸–10⁹ V/m. osti.gov |

| Field Inhomogeneity | DFT calculations, VSFG | The electric field induced by an applied bias is spatially non-uniform and can be oscillatory near the probe molecule. acs.org | Contrasts with simpler, single-valued mean-field estimations. acs.org |

| Stark Tuning Rate | Vibrational Stark Spectroscopy | The sensitivity of a vibrational frequency to an electric field, used as a conversion factor. nih.gov | Typically 0.5–2 cm⁻¹/(MV/cm) for common probes. nih.gov |

| Influence of Ions | SERS, DFT calculations | The movement and penetration of electrolyte ions into the molecular monolayer significantly modulate the local electric field and the observed Stark shifts. acs.orgnih.gov | Vertical ion movement of ~2 Å can cause substantial frequency shifts. acs.orgnih.gov |

| Helmholtz Layer Thickness | In situ VSFG, MD simulations | The effective thickness of the rigid charge layer at the interface can be estimated and compared to the molecular length, indicating electrolyte penetration. osti.gov | For some well-ordered monolayers, the thickness matches the molecular length; for others, it is thinner, indicating ion percolation. osti.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to analyze the structural and electronic characteristics of thiophene-based compounds. mdpi.comirjweb.com

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. irjweb.com For thiophene (B33073) derivatives, this process is typically carried out using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). irjweb.comnih.gov This optimization determines the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov For instance, in related thiophene structures, the core thiophene ring is found to be approximately planar. researchgate.net The optimization of Ethyl 5-hexylthiophene-2-carboxylate would involve calculating these parameters to establish its most stable three-dimensional shape, which is crucial for understanding its interactions and properties.

Conformational analysis, often performed using Potential Energy Surface (PES) scans, can identify the most stable arrangement of flexible parts of the molecule, such as the ethyl and hexyl side chains. nih.gov By rotating specific dihedral angles and calculating the corresponding energy, researchers can identify the global minimum energy conformer, which represents the most likely structure of the molecule. nih.gov

DFT calculations are instrumental in determining the electronic properties of a molecule by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller energy gap suggests that the molecule can be more easily excited and is therefore generally more reactive. nih.gov For example, in a study of a different functionalized thiophene derivative, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating a high degree of reactivity. nih.gov These calculations provide a theoretical basis for understanding the electronic transitions and potential applications of thiophene compounds in materials science.

Table 1: Key Electronic Properties Derived from FMO Analysis

| Property | Description | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | The energy difference between E_LUMO and E_HOMO. | A low value suggests high chemical reactivity and low kinetic stability. irjweb.com |

The stability and reactivity of a molecule can be further quantified using global reactivity descriptors derived from HOMO and LUMO energy values within the framework of DFT. mdpi.comirjweb.com These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a theoretical assessment of a molecule's chemical behavior.

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, it measures the molecule's resistance to changes in its electron distribution. A molecule with a high chemical hardness is less reactive. irjweb.com

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters are calculated to evaluate and compare the reactivity of different thiophene-based structures, aiding in the design of molecules with specific chemical properties. mdpi.com For example, DFT was used to examine the structural, spectroscopic, and electrical features of newly synthesized molecules derived from 2-ethylhexyl 5-bromothiophene-2-carboxylate to evaluate their stability and reactivity. mdpi.com

Table 2: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to deformation or change; higher values indicate lower reactivity. irjweb.com |

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 | A measure of the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity of a species to accept electrons. irjweb.com |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of theoretical and computational methods used to represent and simulate the behavior of molecules. For compounds like this compound, these techniques are vital for selecting promising candidates for synthesis and for understanding how their structure dictates their function.

Theoretical analyses, particularly molecular docking, are often performed before synthesis to predict the potential of a compound for a specific application, such as its biological activity. mdpi.com In a relevant study, researchers synthesized a series of thiophene analogs starting from 2-ethylhexyl 5-bromothiophene-2-carboxylate, a direct precursor to the title compound. mdpi.com A theoretical molecular docking study was used to investigate the intermolecular interactions of these derivatives with a bacterial enzyme from Salmonella Typhi. This computational screening allowed the researchers to select the most effective compounds for further biological characterization, demonstrating how theoretical work can guide synthetic efforts efficiently. mdpi.com

Understanding the relationship between a molecule's chemical structure and its macroscopic properties (Structure-Property Relationships, or SPR) is a fundamental goal in chemistry. Molecular modeling is a key tool in elucidating these relationships for thiophene-based materials. acs.org For instance, studies on polymers containing fused thiophene rings have shown that the arrangement and length of alkyl side chains significantly influence the material's electronic properties, such as charge carrier mobility. acs.org

Charge Transfer Mechanism Simulations

The efficiency of organic electronic devices is fundamentally linked to the charge transfer characteristics of the constituent materials. For this compound, understanding the mechanisms of electron and hole transport is critical. Charge transfer simulations, primarily based on quantum chemistry and molecular dynamics, are employed to elucidate these processes at a molecular level.

A key parameter in these simulations is the reorganization energy (λ) , which describes the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy is generally desirable for efficient charge transfer. Theoretical studies on related oligothiophenes have shown that the reorganization energy for holes decreases as the length of the conjugated chain increases. worldscientific.com For a molecule like this compound, the reorganization energy would be influenced by the hexyl and ethyl carboxylate substituents on the thiophene ring.

Another crucial factor is the electronic coupling (or transfer integral) between adjacent molecules in a material. This parameter quantifies the extent of orbital overlap and dictates the ease with which a charge can hop from one molecule to another. The electronic coupling is highly sensitive to the intermolecular arrangement, such as the stacking distance and orientation. Molecular dynamics simulations can be used to model the bulk morphology of the material, providing realistic configurations for the calculation of electronic couplings. For instance, in poly(3-hexylthiophene), a closely related polymer, fast and accurate methods have been developed to compute these couplings, which are then used in quantum dynamics simulations to model the propagation of a charge along the polymer chain. osti.gov

| Parameter | Description | Typical Computational Method | Representative Value (for related compounds) |

| Hole Reorganization Energy | Energy required for a neutral molecule to adopt the geometry of its cationic state and for the cation to adopt the geometry of the neutral state. | DFT (e.g., B3LYP/6-31G) | Decreases with increasing thiophene units in oligomers. worldscientific.com |

| Electron Reorganization Energy | Energy required for a neutral molecule to adopt the geometry of its anionic state and for the anion to adopt the geometry of the neutral state. | DFT (e.g., B3LYP/6-31G) | Generally higher than hole reorganization energy in thiophenes. |

| Electronic Coupling | The effective interaction energy between adjacent molecules for charge transfer. | DFT with various fragmentation methods. | Highly dependent on intermolecular geometry. |

| Charge Carrier Mobility | The velocity of charge carriers in an electric field, influenced by reorganization energy and electronic coupling. | Marcus theory, kinetic Monte Carlo simulations. | Can be predicted based on calculated parameters. rsc.org |

Theoretical Prediction of Optical and Electrochemical Responses

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting the optical and electrochemical properties of molecules like this compound. These methods allow for the calculation of key electronic parameters that govern how the molecule interacts with light and how it behaves in an electrochemical cell.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the electronic behavior of a molecule. The HOMO energy level is related to the ionization potential and the ability to donate an electron (p-type behavior), while the LUMO energy level is related to the electron affinity and the ability to accept an electron (n-type behavior). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap , provides a theoretical estimate of the first electronic excitation energy and is correlated with the optical band gap of the material.

Theoretical studies on various thiophene derivatives have shown that the nature and position of substituent groups significantly influence the HOMO and LUMO energies. For example, studies on 2-thiophene carboxylic acid derivatives have demonstrated how different functional groups can modulate these energy levels. mdpi.com The hexyl group on this compound is an electron-donating group, which would be expected to raise the HOMO level, while the electron-withdrawing ethyl carboxylate group would lower both the HOMO and LUMO levels. Theoretical studies on polythiophenes with alkyl side chains, such as the hexyl group, have shown that these substituents can influence the electronic properties through both electronic and steric effects. researchgate.net

The optical absorption spectrum of a molecule can be simulated using TD-DFT calculations. These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks. For thiophene-based materials, these calculations can accurately predict the π-π* transitions that are characteristic of conjugated systems. For instance, in cyclopentathiophene chromophores, TD-DFT has been used to predict how different acceptor moieties affect the absorption spectrum. nih.govresearchgate.net

The electrochemical behavior, such as oxidation and reduction potentials, can also be estimated from the calculated HOMO and LUMO energies. The HOMO energy is correlated with the oxidation potential, while the LUMO energy is related to the reduction potential. These theoretical predictions are invaluable for designing materials for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The following table presents a summary of theoretically predicted optical and electrochemical properties for compounds related to this compound, as specific data for the title compound is not available in the literature. This illustrates the type of information that can be obtained from such computational studies.

| Property | Description | Typical Computational Method | Representative Predicted Values (for related thiophene derivatives) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT (e.g., B3LYP/6-311G(d,p)) | -5.29 eV to -5.33 eV nih.govresearchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT (e.g., B3LYP/6-311G(d,p)) | -3.31 eV to -3.60 eV nih.govresearchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT (e.g., B3LYP/6-311G(d,p)) | 1.73 eV to 1.98 eV nih.govresearchgate.net |

| Maximum Absorption Wavelength (λmax) | Wavelength of the most intense optical absorption. | TD-DFT | ~400-500 nm (typical for substituted oligothiophenes) |

| Oxidation Potential | The potential at which the molecule is oxidized. | Correlated with HOMO energy. | Varies with substituents and conjugation length. |

| Reduction Potential | The potential at which the molecule is reduced. | Correlated with LUMO energy. | Varies with substituents and conjugation length. |

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of molecules. sciepub.comrsc.org It provides critical information about the oxidation and reduction potentials of a compound, which are indicative of its electron-donating or -accepting capabilities. For thiophene derivatives, CV is commonly employed to study their electropolymerization and the stability of the resulting radical cations. dtic.milresearchgate.net

The oxidation potential of a thiophene monomer is a crucial parameter, as it reflects the energy required to remove an electron from its highest occupied molecular orbital (HOMO). This process generates a radical cation. The nature of the substituents on the thiophene ring significantly influences this potential. mdpi.com

Electron-donating groups , such as the hexyl group (-C6H13) at the 5-position, increase the electron density of the thiophene ring. This makes the molecule easier to oxidize, thus lowering its oxidation potential. For instance, 3-methylthiophene has a lower oxidation potential (1.8 V) than unsubstituted thiophene (2.0 V) due to the electron-donating nature of the methyl group. dtic.mil

Electron-withdrawing groups , like the ethyl carboxylate group (-COOEt) at the 2-position, decrease the electron density of the ring. This makes the molecule more difficult to oxidize, resulting in a higher oxidation potential. The presence of an electron-withdrawing -Br substituent on a terthiophene core, for example, shifts the oxidation process to more anodic (higher potential) values. mdpi.com

For this compound, these two substituents have opposing effects. The electron-donating hexyl group tends to lower the oxidation potential, while the electron-withdrawing carboxylate group tends to increase it. The net oxidation potential will therefore be a balance of these two effects, which can be precisely determined through experimental CV measurements. The initial oxidation step typically involves the formation of a radical cation, which can then undergo further reactions, such as dimerization, leading to polymer film formation on the electrode surface. dtic.mil

Table 1: Effect of Substituents on the Oxidation Potential of Thiophene Derivatives

| Compound | Substituent(s) | Effect on Oxidation Potential | Reference |

|---|---|---|---|

| Thiophene | None | Baseline | dtic.mil |

| 3-Methylthiophene | Electron-donating (-CH3) | Lower | dtic.mil |

| 5-Bromo-terthiophene | Electron-withdrawing (-Br) | Higher | mdpi.com |

| This compound | -C6H13 (donating), -COOEt (withdrawing) | Balanced/Intermediate | N/A |

The kinetics of the electron transfer process can also be evaluated using cyclic voltammetry. The shape of the CV curve and the separation between the anodic (oxidation) and cathodic (reduction) peak potentials provide insights into the reversibility of the redox reaction.

Reversible Process: A chemically reversible redox process is characterized by a stable radical ion that does not undergo subsequent chemical reactions on the timescale of the CV experiment. The peak separation (ΔEp) is typically around 59/n mV (where n is the number of electrons transferred).

Quasi-reversible Process: In this case, the electron transfer kinetics are slower, leading to a larger peak separation.

Irreversible Process: For an irreversible process, the radical ion formed upon oxidation is highly reactive and rapidly undergoes a follow-up chemical reaction, such as polymerization. This is common for many thiophene monomers, where a cathodic peak corresponding to the reduction of the radical cation is often absent, especially at slower scan rates. sciepub.com

For this compound, the initial oxidation to its radical cation is expected to be an irreversible or quasi-reversible process, as the radical cation is likely to be reactive and participate in subsequent coupling reactions, a key step in the formation of polythiophene films. dtic.mil

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between these two levels is the HOMO-LUMO gap (Eg). utm.myjchps.com

The energy of the HOMO level can be estimated from the onset oxidation potential (E_ox^onset) obtained from cyclic voltammetry, using an empirical relationship referenced to a standard like ferrocene/ferrocenium (Fc/Fc+). A common equation is:

E_HOMO = -[E_ox^onset - E_1/2(Fc/Fc+) + 4.8] eV mdpi.com

The LUMO energy can then be calculated by adding the optical band gap (E_g^opt), determined from the onset of absorption in the UV-Vis spectrum, to the HOMO energy:

E_LUMO = E_HOMO + E_g^opt mdpi.com

Theoretical methods, such as Density Functional Theory (DFT), are also widely used to calculate and visualize the distribution of these frontier orbitals. mdpi.comresearchgate.net

Table 2: Typical Frontier Orbital Energy Levels for Substituted Thiophenes

| Compound Type | Typical HOMO (eV) | Typical LUMO (eV) | Typical Band Gap (eV) |

|---|---|---|---|

| Thiophene Oligomers | -5.3 to -6.1 | -1.9 to -3.4 | 2.5 to 3.9 |

| Fused Thiophene Derivatives | -5.4 to -6.6 | Varies | > 3.0 |

| Donor-Acceptor Thiophenes | -5.5 to -6.2 | -1.8 to -3.4 | 2.8 to 3.5 |

Note: These are representative ranges from various sources and not specific values for the title compound. researchgate.netnih.gov

The HOMO-LUMO energy gap is directly related to the optoelectronic properties of the molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be observed as the long-wavelength absorption peak in the UV-Vis spectrum. utm.myresearchgate.net

A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (red-shifted). Materials with tailored energy gaps are essential for optoelectronic devices. For instance, in organic photovoltaics (OPVs), the HOMO level of the donor material (like a thiophene derivative) must be appropriately aligned with the LUMO level of the acceptor material to ensure efficient charge separation. researchgate.net Similarly, the color of light emitted from an organic light-emitting diode (OLED) is determined by the energy gap of the emissive material.

Substituents have a predictable and tunable effect on the frontier orbital energy levels. nih.gov

Electron-donating groups (like the hexyl chain) destabilize the HOMO, raising its energy level. This makes the molecule a better electron donor (easier to oxidize). The effect on the LUMO is generally smaller.

Electron-withdrawing groups (like the ethyl carboxylate group) stabilize both the HOMO and LUMO, lowering their energy levels due to their inductive and/or resonance effects. This generally makes the molecule a better electron acceptor and harder to oxidize. acs.org

In this compound, the hexyl group at the 5-position will raise the HOMO energy, while the carboxylate group at the 2-position will lower both the HOMO and LUMO energies. The final energy levels will be a convolution of these effects, which can be precisely tuned by varying the nature and position of the substituents to optimize the material for specific electronic applications. nih.govacs.org

Charge Transport Properties in Thiophene-based Systems

Charge transport in organic semiconducting materials, such as films of thiophene derivatives, is a critical property for their performance in electronic devices like organic field-effect transistors (OFETs). nih.gov Charge carriers (holes or electrons) move through the material by "hopping" between adjacent molecules. stanford.edu The efficiency of this process, quantified as charge carrier mobility, is highly dependent on the molecular packing and morphology of the material in the solid state. tandfonline.comosti.gov

For small molecules like this compound, charge transport occurs in the solid state (either crystalline or amorphous thin films). High charge carrier mobility is favored by:

Planar Molecular Structure: A planar π-conjugated backbone facilitates effective π-π stacking between neighboring molecules.

Close Intermolecular Packing: Strong π-π interactions, which create pathways for charge carriers to hop between molecules, are essential. The distance between stacked thiophene rings is a key factor. nih.gov

High Crystalline Order: Well-ordered crystalline domains with favorable molecular orientation relative to the device electrodes generally lead to higher mobility compared to amorphous films. nist.gov

The hexyl side chain in this compound, while enhancing solubility, will also influence the solid-state packing and, consequently, the charge transport properties. The interplay between the rigid thiophene core and the flexible alkyl chain dictates the final morphology and intermolecular electronic coupling. rsc.org In poly(3-alkylthiophenes), for example, the length of the alkyl side chain significantly affects the interchain distance and the degree of crystallinity, thereby modulating the charge carrier mobility. researchgate.net While this compound is a monomer, similar principles of self-assembly and packing apply when forming thin films for electronic applications. rsc.orgkuleuven.be

Advanced Applications in Organic Electronic and Optoelectronic Materials

Building Blocks for Organic Photovoltaic (OPV) Materials

In the realm of organic photovoltaics, derivatives of Ethyl 5-hexylthiophene-2-carboxylate are instrumental in the synthesis of donor materials for bulk heterojunction (BHJ) solar cells. These materials are prized for their ability to absorb sunlight and transport the resulting positive charge carriers (holes).

A critical parameter in the efficiency of organic solar cells is the bandgap of the light-absorbing polymer. A lower bandgap allows the material to absorb a broader range of the solar spectrum, leading to higher photocurrent generation. The thiophene (B33073) unit in this compound is a key component in strategies to create low-bandgap polymers. By copolymerizing thiophene-based monomers with electron-accepting units, a donor-acceptor (D-A) architecture can be established along the polymer backbone. This intramolecular charge transfer between the donor and acceptor moieties effectively lowers the polymer's bandgap.

For instance, copolymers incorporating thiophene derivatives with units like benzothiadiazole (BT) or diketopyrrolopyrrole (DPP) have demonstrated significantly reduced bandgaps and improved power conversion efficiencies (PCE) in organic solar cells. nih.govnih.gov The ester group in thiophene-3-carboxylate derivatives has been shown to effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymers, which can lead to a higher open-circuit voltage (VOC) in solar cell devices. nih.gov

Table 1: Performance of OPV Devices with Polythiophene Derivatives

| Polymer System | Voc (V) | Jsc (mA·cm⁻²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| P3HT:PC₆₁BM | 0.60 | 10.5 | 65 | 4.1 |

| PCTDT:PCBM | 0.68 | - | - | 1.75 |

This table presents representative data for polythiophene-based solar cells. P3HT is a benchmark polymer derivable from hexylthiophene precursors. PCTDT and PCTBDT are ester-functionalized polythiophene derivatives, demonstrating the effect of the carboxylate group on device performance. nih.gov

This compound can also serve as a precursor for the synthesis of donor-acceptor (D-A) dyads. These are single molecules where a donor unit (derived from the thiophene) is covalently linked to an acceptor unit (often a fullerene derivative or a non-fullerene acceptor). This molecular design offers potential advantages in controlling the morphology of the active layer in a solar cell. In such dyads, the thiophene-based donor exhibits strong absorption in the visible region, while the acceptor facilitates charge separation. The hexyl group ensures good solubility and processability. Research into oligomeric donor-acceptor dyads, where an oligothiophene donor is linked to a fullerene acceptor, has shown promising power conversion efficiencies in single-material organic solar cells. nih.gov

Components for Organic Light-Emitting Diodes (OLEDs)

Thiophene-based polymers derived from precursors like this compound are also utilized in the fabrication of OLEDs. johnshopkins.edursc.org In these devices, the polymer can function as the light-emitting layer or as a charge-transporting layer. The electronic properties of the thiophene ring, combined with the processing advantages conferred by the hexyl group, make these materials suitable for solution-processed OLEDs. The color of the emitted light can be tuned by modifying the chemical structure of the polymer, for example, by creating copolymers with different aromatic units. This allows for the creation of OLEDs that emit across the visible spectrum.

Materials for Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of poly(3-hexylthiophene) and related polymers make them ideal candidates for the active semiconductor layer in OFETs. johnshopkins.edursc.org The regioregularity of the polymer, which can be controlled during synthesis from monomers like 2-bromo-5-hexylthiophene (B1278347) (a potential derivative of this compound), is crucial for achieving high charge carrier mobility. A high degree of regioregularity allows the polymer chains to pack closely, facilitating efficient intermolecular charge hopping.

OFETs based on thiophene polymers have demonstrated high mobilities, making them suitable for applications in flexible displays, sensors, and RFID tags. The introduction of different functional groups, which can be derived from the carboxylate group of the initial monomer, allows for the fine-tuning of the polymer's electronic properties and its interaction with other materials in the transistor. For example, bithiophene-imide-based polymers have been synthesized and have shown that by varying the length of the thiophene-based donor unit, the charge carrier polarity can be manipulated from electron-transporting to hole-transporting. acs.org

Table 2: OFET Performance of Thiophene-Based Polymers

| Polymer | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|

| P3HT | ~10⁻² - 10⁻¹ | >10⁶ |

| Bithiophene-Imide Polymer (P1) | ~10⁻⁴ (ambipolar) | - |

This table provides typical performance ranges for OFETs based on P3HT and bithiophene-imide polymers, illustrating the versatility of thiophene-based materials in this application. acs.org

Role in Nonlinear Optical (NLO) Devices

Conjugated polymers, including those derived from thiophene-based monomers, are known to exhibit significant third-order nonlinear optical (NLO) properties. researchgate.net These properties arise from the delocalized π-electron system along the polymer backbone. Materials with strong NLO responses are of interest for applications in optical switching, optical limiting, and all-optical signal processing. While direct studies on polymers synthesized from this compound are limited, the broader class of polythiophenes has been investigated for their NLO characteristics. The presence of the ester group could potentially influence the electronic asymmetry of the monomer unit, which may have an impact on the second-order NLO properties (hyperpolarizability) of the resulting materials, although this requires further investigation. Research on polyazine derivatives has shown that the molecular hyperpolarizability can be calculated and is dependent on the conjugation length and terminal groups. capes.gov.br

Integration in Biosensing Applications and Electrochemical Transistors (OECTs)

The functionalizability of thiophene-based polymers makes them highly suitable for applications in biosensing and organic electrochemical transistors (OECTs). The carboxylate group in this compound can be hydrolyzed to a carboxylic acid, which provides a convenient anchor point for the immobilization of biomolecules such as enzymes, antibodies, or DNA. nih.govnsf.gov

In OECTs, the conducting polymer channel is in direct contact with an electrolyte, allowing for highly sensitive detection of biological events that cause a change in the local ionic environment. Carboxylated polythiophenes have been used as the active layer in OECT-based biosensors for the detection of proteins. johnshopkins.edunsf.gov The carboxyl groups not only facilitate bioreceptor attachment but also enhance the interaction of the polymer with the aqueous environment, which is crucial for the operation of OECTs. These biosensors have shown the ability to detect analytes at very low concentrations.

Research on this compound in Supercapacitor Applications Remains Undocumented

Despite a thorough review of available scientific literature, no specific research or data could be found regarding the application of the chemical compound this compound or its corresponding polymer, poly(this compound), in the field of energy storage, particularly concerning supercapacitors. While the broader family of thiophene-based polymers is a subject of considerable interest for electronic and optoelectronic applications, this specific derivative does not appear in published studies within the requested context.

Thiophene and its derivatives are well-known for their conductive properties after polymerization, making them promising candidates for various applications, including organic solar cells, organic electrochemical transistors, and electrochromic devices. nih.govacs.orgresearchgate.netnih.gov The functionalization of the thiophene ring with different side chains, such as alkyls, esters, or carboxylic acids, is a common strategy to tune the resulting polymer's electronic and physical properties. nih.govresearchgate.netresearchgate.net

For instance, studies on other thiophene derivatives have shown their potential in energy storage. Poly(3-hexylthiophene) (P3HT), a closely related polymer, has been investigated in composite materials with carbon nanotubes for supercapacitor electrodes. nih.gov In one study, a nanocomposite of P3HT and single-walled carbon nanotubes exhibited a specific capacitance of 245.8 Fg⁻¹ at a current density of 0.5 Ag⁻¹. nih.gov Another novel polythiophene derivative, designated as poly(EPE), has demonstrated an exceptionally high specific capacitance of 1342 F g⁻¹ at a current density of 4.0 A g⁻¹, highlighting the significant potential of this class of materials for high-performance supercapacitors. nih.gov

Furthermore, research into carboxyl-alkyl functionalized polythiophenes has provided insights into their electrochemical behavior, although these studies were focused on applications in organic electrochemical transistors rather than supercapacitors. nih.govacs.org Similarly, investigations into thiophene-2,5-dicarboxylic acid diesters have been conducted in the context of electrochromic devices, providing electrochemical data but no information on their suitability for supercapacitors. researchgate.net

While the ester group in polythiophene derivatives has been shown to effectively lower the HOMO energy level of the polymer, a desirable trait for tuning electronic properties in applications like solar cells, its specific impact on supercapacitor performance has not been explored for this compound. nih.govresearchgate.net

Polymerization Studies and Conjugated Polymer Development

Synthesis of Poly(3-hexylthiophene) (P3HT) Derivatives and Analogues

The introduction of an ester group onto the thiophene (B33073) monomer allows for the synthesis of P3HT derivatives and analogues with modified properties. For instance, the electron-withdrawing nature of the carboxylate substituent can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, which can improve environmental stability by minimizing p-doping from ambient oxygen. tandfonline.comtandfonline.com Polymers such as poly(octyl thiophene-3-carboxylate) are direct analogues of P3HT and their synthesis has been explored through various modern polymerization methods. tandfonline.comtandfonline.com

Grignard Metathesis (GRIM) polymerization is a powerful, room-temperature method for producing highly regioregular P3HT. rsc.org However, applying the GRIM method to monomers bearing ester functionalities presents a significant challenge, as the Grignard reagents required for the metathesis step can readily react with the ester group. cmu.edu This side reaction can interfere with the polymerization process and lead to undesired products.

Despite this challenge, researchers have successfully synthesized poly(octyl thiophene-3-carboxylate) using a modified GRIM procedure. tandfonline.comtandfonline.com The key adaptation involves forming the thiophene Grignard reagent at a low temperature of -40°C before adding a nickel catalyst. This low-temperature protocol helps to suppress the unwanted nucleophilic attack on the ester group, allowing the polymerization to proceed and yield a highly regioregular polymer. tandfonline.com This demonstrates that with careful control of reaction conditions, the GRIM method can be adapted for certain functionalized monomers. cmu.eduornl.gov

Nickel and palladium catalysts are at the forefront of synthesizing functionalized polythiophenes, offering robust and versatile routes that can tolerate sensitive functional groups like esters.

Nickel-Catalyzed Polymerization: Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization mechanism that utilizes nickel catalysts, such as Ni(dppp)Cl₂, to produce well-defined conjugated polymers with controlled molecular weights and low polydispersity. acs.orgrsc.orgnih.gov This method is highly effective for synthesizing regioregular polythiophenes. The synthesis of poly(octyl thiophene-3-carboxylate) has been successfully achieved using a nickel-catalyzed GRIM method, which falls under the broader category of KCTP. tandfonline.comtandfonline.com The catalyst facilitates the cross-coupling of the monomeric Grignard species, enabling the construction of the polymer chain. nih.gov

Palladium-Catalyzed Polymerization: Palladium-based catalytic systems provide alternative pathways that are often more tolerant of functional groups than Grignard-based methods.

Stille Coupling: The Stille cross-coupling reaction, which pairs an organotin compound with an organohalide, has been used to prepare copolymers of ester-functionalized thiophenes. For example, poly(3-octylthiophenecarboxylate-co-thiophene) was synthesized by reacting Octyl 2,5-dibromothiophene-3-carboxylate with 2,5-di(trimethyltin)thiophene in the presence of a Pd(PPh₃)₄ catalyst, achieving a significantly improved yield compared to the homopolymer. tandfonline.comtandfonline.com

Direct Arylation Polymerization (DArP): DArP has emerged as a greener, more atom-economical alternative, as it avoids the need to pre-metalate the monomer with toxic organotin or unstable Grignard reagents. rsc.orgrsc.org A novel palladium-catalyzed oxidative dehydrogenative polycondensation (Oxi-DArP) has been developed specifically for synthesizing poly(hexyl thiophene-3-carboxylate) (P3HET). rsc.org In this method, the ester group acts as a directing group, facilitating the direct C-H/C-H coupling and enabling the formation of high-molecular-weight, highly regioregular polymers under mild conditions. rsc.orgrsc.org

The precise control of monomer coupling—head-to-tail (HT) versus head-to-head (HH) or tail-to-tail (TT)—is critical for defining the properties of polythiophenes. High HT regioregularity leads to a more planar polymer backbone, which enhances π-stacking in the solid state and results in superior charge transport properties. rsc.orgnih.gov

For ester-functionalized polythiophenes, achieving high regioregularity is equally important. Different synthetic methods have been shown to yield polymers with excellent HT content. The modified GRIM method using a nickel catalyst produced poly(octyl thiophene-3-carboxylate) with a highly regioregular HT-HT structure. tandfonline.com Similarly, palladium-catalyzed Oxi-DArP of hexyl thiophene-3-carboxylate also yields polymers with good regioregularity of around 85%, bypassing the need for halogenated monomers. rsc.orgrsc.org

Table 1: Comparison of Polymerization Methods for Ester-Functionalized Polythiophenes

| Polymerization Method | Catalyst System | Monomer(s) | Regioregularity (% HT) | Resulting Polymer | Reference(s) |

| Modified GRIM | i-PrMgBr, Ni(dppp)Cl₂ | Octyl 2,5-dibromothiophene-3-carboxylate | High | Poly(octyl thiophene-3-carboxylate) | tandfonline.com, tandfonline.com |